Chemical Identification
The compound 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with significant pharmacological potential. It is characterized by a unique structure that includes a purine base modified with various functional groups, which may influence its biological activity.
Source and Classification
This compound can be classified under purine derivatives, specifically as a modified xanthine. Its molecular formula is , and it has a molecular weight of approximately 366.43 g/mol. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting respiratory and cardiovascular conditions due to its structural similarities to known pharmacological agents like theophylline.
Synthesis Methods
The synthesis of 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The general approach includes:
Technical details regarding specific reagents and conditions can vary significantly based on the synthetic route chosen.
Structural Characteristics
The compound features a purine backbone with various substituents that enhance its solubility and biological activity. The key components of its structure include:
CC(C)C1=CC(C(C)(C)C)C(=O)N=C1N(C)C(=O)N(C)C(=O)N1CC(C)(C)C=O
Reactivity Profile
The compound is expected to participate in various chemical reactions typical for purines and their derivatives, including:
Technical details of these reactions would depend on specific conditions such as temperature, solvent choice, and catalyst presence.
Biological Activity Process
The mechanism of action for 8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is hypothesized to involve:
Data supporting these mechanisms would require empirical studies focusing on receptor binding assays and in vivo efficacy tests.
Physical Properties
Chemical Properties
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would provide further insights into its properties.
Scientific Uses
8-(butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: